molecular formula C7H4Cl3F B12439710 1,5-Dichloro-2-(chloromethyl)-4-fluorobenzene

1,5-Dichloro-2-(chloromethyl)-4-fluorobenzene

Katalognummer: B12439710
Molekulargewicht: 213.5 g/mol
InChI-Schlüssel: FKRWWHUGFKOPRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5-Dichloro-2-(chloromethyl)-4-fluorobenzene is an organic compound that belongs to the family of chlorinated aromatic compounds It is characterized by the presence of two chlorine atoms, one chloromethyl group, and one fluorine atom attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dichloro-2-(chloromethyl)-4-fluorobenzene typically involves the chlorination and fluorination of benzene derivatives. One common method is the chloromethylation of 1,5-dichloro-4-fluorobenzene using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the target compound.

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Dichloro-2-(chloromethyl)-4-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alkoxides

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce corresponding carboxylic acids or ketones.

Wissenschaftliche Forschungsanwendungen

1,5-Dichloro-2-(chloromethyl)-4-fluorobenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Wirkmechanismus

The mechanism of action of 1,5-Dichloro-2-(chloromethyl)-4-fluorobenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,5-Dichloro-2,4-dinitrobenzene: Another chlorinated aromatic compound with different substituents.

    1,2-Dichloro-4-nitrobenzene: A related compound with nitro and chlorine substituents.

Uniqueness

1,5-Dichloro-2-(chloromethyl)-4-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. The chloromethyl group also adds to its reactivity, making it a versatile intermediate for various chemical transformations.

Eigenschaften

Molekularformel

C7H4Cl3F

Molekulargewicht

213.5 g/mol

IUPAC-Name

1,5-dichloro-2-(chloromethyl)-4-fluorobenzene

InChI

InChI=1S/C7H4Cl3F/c8-3-4-1-7(11)6(10)2-5(4)9/h1-2H,3H2

InChI-Schlüssel

FKRWWHUGFKOPRN-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1F)Cl)Cl)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.